molecular formula C19H23ClN2O2S B2648889 1-(3-Chloro-4-methylphenyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine CAS No. 865591-42-0

1-(3-Chloro-4-methylphenyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine

Cat. No.: B2648889
CAS No.: 865591-42-0
M. Wt: 378.92
InChI Key: DXQFDPDWMQRGIX-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine is a piperazine derivative characterized by two key substituents:

  • Aryl group: A 3-chloro-4-methylphenyl moiety at position 1 of the piperazine ring.
  • Sulfonyl group: A 2,4-dimethylbenzenesulfonyl (tosyl) group at position 2.

This compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups on the aryl ring, alongside a sterically hindered sulfonyl group.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(2,4-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-14-4-7-19(16(3)12-14)25(23,24)22-10-8-21(9-11-22)17-6-5-15(2)18(20)13-17/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQFDPDWMQRGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine typically involves the reaction of 3-chloro-4-methylphenylamine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process might be optimized to increase yield and purity. This could involve the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products

The major products formed depend on the type of reaction. For example, oxidation might yield a sulfone derivative, while substitution could result in various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in developing new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Differences Among Piperazine Derivatives
Compound Name Aryl Group (Position 1) Sulfonyl/Other Group (Position 4) Key Features Reference
Target Compound 3-Chloro-4-methylphenyl 2,4-Dimethylbenzenesulfonyl Balanced electronic effects; moderate steric bulk
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine 3-Chlorobenzyl 4-Methylbenzenesulfonyl Benzyl linker; less steric hindrance
1-[(4-Chlorophenyl)phenylmethyl]-4-tosylpiperazine 4-Chlorobenzhydryl (bulky) Tosyl (4-methylbenzenesulfonyl) High steric bulk; potential for enhanced receptor binding
1-(4-Chlorobenzhydryl)-4-substitutedbenzoylpiperazine 4-Chlorobenzhydryl Benzoyl (electron-withdrawing) Altered electronic profile; cytotoxicity focus
1-[2-Fluoro-4-methylphenyl]-4-(trifluoromethylsulfonyl)piperazine 2-Fluoro-4-methylphenyl Trifluoromethylsulfonyl Strong electron-withdrawing effects; acaricidal applications

Key Observations :

  • The target compound’s 2,4-dimethylbenzenesulfonyl group offers a balance of steric bulk and electronic effects compared to simpler tosyl (e.g., ) or highly electron-withdrawing trifluoromethylsulfonyl groups (e.g., ).

Key Observations :

  • The target compound’s synthesis likely involves nucleophilic substitution (e.g., coupling of pre-functionalized aryl and sulfonyl groups) similar to methods in .
  • Melting points for analogs range widely (65–92°C), suggesting the target compound may exhibit similar thermal stability .
  • Safety data for the precursor 1-(3-chloro-4-methylphenyl)piperazine highlights the need for proper handling (e.g., corrosion-resistant equipment) .

Key Observations :

  • The target compound’s 2,4-dimethylbenzenesulfonyl group may enhance metabolic stability compared to benzoyl or methoxyphenyl analogs, as seen in .
  • Dopamine/sigma-1 receptor targeting is plausible, given structural similarities to SA4503 () and D2-active piperidines ().
  • Antibacterial activity is less likely unless paired with specific hydrophilic groups (e.g., methoxy in ).

Biological Activity

1-(3-Chloro-4-methylphenyl)-4-(2,5-dimethylbenzenesulfonyl)piperazine, commonly referred to by its CAS number 667892-86-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23ClN2O2S\text{C}_{19}\text{H}_{23}\text{ClN}_{2}\text{O}_{2}\text{S}, with a molecular weight of approximately 378.92 g/mol. The structure includes a piperazine core substituted with a chloro and methyl phenyl group and a dimethylbenzenesulfonyl group.

Key Chemical Properties:

  • Molecular Weight: 378.92 g/mol
  • LogP (Partition Coefficient): 4.394
  • Water Solubility (LogSw): -4.49
  • Polar Surface Area: 69.306 Ų

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of its interaction with serotonin receptors and potential therapeutic applications in mental health disorders.

1. Serotonergic Activity

A study highlighted the compound's effects on serotonin receptors, specifically its modulation of the 5-HT(3A) and 5-HT(1A) receptors. It demonstrated high affinity for these receptors, suggesting potential use as an antidepressant or anxiolytic agent. The compound showed:

  • K(i) values:
    • 5-HT(1A): 15 nM
    • 5-HT(3A): 3.7 nM
      These interactions indicate that the compound may enhance serotonergic signaling, which is critical in mood regulation .

2. Antiviral Properties

The compound has also been included in antiviral screening libraries, suggesting potential activity against viral infections. Its inclusion in libraries targeting chemokine receptors indicates further exploration into its immunomodulatory effects .

Case Study: Antidepressant Efficacy

In a preclinical study involving animal models, the compound was tested for its antidepressant-like effects. Results indicated that administration led to significant increases in extracellular serotonin levels in the brain after both acute and chronic treatment periods. This suggests that the compound may act as a multimodal serotonergic agent, influencing various serotonin receptor subtypes .

Research Findings Summary

Study FocusKey Findings
Serotonin Receptor InteractionHigh affinity for 5-HT(1A) and 5-HT(3A) receptors (K(i) = 15 nM, 3.7 nM)
Antiviral ActivityIncluded in antiviral libraries; potential immune modulation
Antidepressant EffectsIncreased serotonin levels; potential for treating mood disorders

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